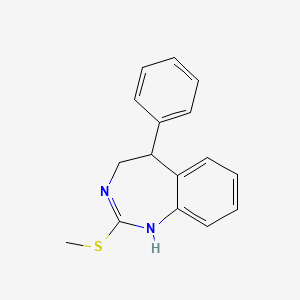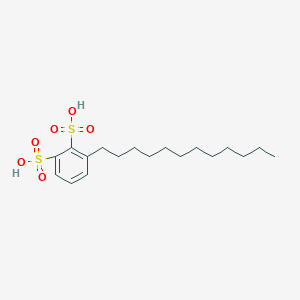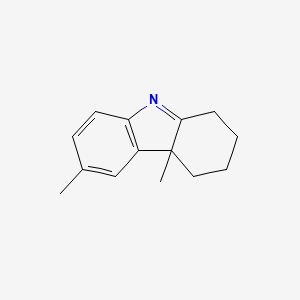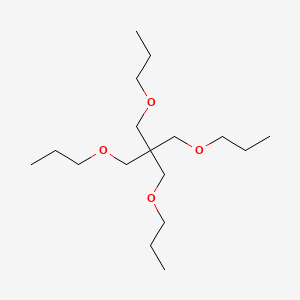
5-(3-Hydroxy-3-methylbutyl)-2,3,6-trimethylcyclohex-2-ene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Hydroxy-3-methylbutyl)-2,3,6-trimethylcyclohex-2-ene-1,4-dione is a complex organic compound with a unique structure that includes a cyclohexene ring substituted with hydroxy, methyl, and butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxy-3-methylbutyl)-2,3,6-trimethylcyclohex-2-ene-1,4-dione involves multiple steps, typically starting with the preparation of the cyclohexene ring. One common method involves the use of Friedel-Crafts alkylation to introduce the methyl groups, followed by selective hydroxylation and butylation reactions. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Hydroxy-3-methylbutyl)-2,3,6-trimethylcyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxy and methyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
5-(3-Hydroxy-3-methylbutyl)-2,3,6-trimethylcyclohex-2-ene-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 5-(3-Hydroxy-3-methylbutyl)-2,3,6-trimethylcyclohex-2-ene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. For instance, it has been shown to interact with dopamine receptors, potentially influencing neurotransmitter release and uptake .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone
- 6-Deoxyisojacareubin
- Isojacareubin
- 1,3,7-Trihydroxy-2-prenylxanthone
Uniqueness
5-(3-Hydroxy-3-methylbutyl)-2,3,6-trimethylcyclohex-2-ene-1,4-dione is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
95399-76-1 |
|---|---|
Fórmula molecular |
C14H22O3 |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
5-(3-hydroxy-3-methylbutyl)-2,3,6-trimethylcyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C14H22O3/c1-8-9(2)13(16)11(10(3)12(8)15)6-7-14(4,5)17/h10-11,17H,6-7H2,1-5H3 |
Clave InChI |
IZNYCIDGBPAVOV-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(=O)C(=C(C1=O)C)C)CCC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14354776.png)
![2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide](/img/structure/B14354785.png)

![3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B14354807.png)

![3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354822.png)


![4-Methoxy-2-[2-(pyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14354832.png)



![5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole](/img/structure/B14354848.png)
